molecular formula C12H17NO2 B184779 N-(2,2-dimethylpropyl)-2-hydroxybenzamide CAS No. 694450-22-1

N-(2,2-dimethylpropyl)-2-hydroxybenzamide

Cat. No. B184779
CAS RN: 694450-22-1
M. Wt: 207.27 g/mol
InChI Key: WUMQTTSAODFXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethylpropyl)-2-hydroxybenzamide, also known as DMB or 2,2-dimethyl-N-(2-hydroxyphenyl)propanamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMB is a synthetic compound that belongs to the class of amides and is structurally related to salicylic acid.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway regulates the expression of genes involved in the antioxidant response and the detoxification of harmful substances. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to increase the expression of Nrf2-regulated genes and to reduce oxidative stress and inflammation in various cell types.
Biochemical and Physiological Effects
N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. In addition, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,2-dimethylpropyl)-2-hydroxybenzamide in lab experiments is its high stability and solubility in water and organic solvents. This makes it easy to handle and use in various assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that N-(2,2-dimethylpropyl)-2-hydroxybenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-(2,2-dimethylpropyl)-2-hydroxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and to identify other pathways that may be involved in its effects. Additionally, further studies are needed to determine the safety and efficacy of N-(2,2-dimethylpropyl)-2-hydroxybenzamide in humans and to develop optimal dosing regimens for its use in clinical settings.
Conclusion
In conclusion, N-(2,2-dimethylpropyl)-2-hydroxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, and to activate the Nrf2 pathway. While further studies are needed to determine its safety and efficacy in humans, N-(2,2-dimethylpropyl)-2-hydroxybenzamide has the potential to be a promising therapeutic agent for the treatment of various diseases.

Synthesis Methods

N-(2,2-dimethylpropyl)-2-hydroxybenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzoic acid with 2,2-dimethylpropylamine in the presence of a coupling agent. Another method involves the reaction of 2-hydroxybenzoic acid with 2,2-dimethylpropylamine hydrochloride in the presence of a base such as triethylamine. The yield of N-(2,2-dimethylpropyl)-2-hydroxybenzamide can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2-hydroxybenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects. N-(2,2-dimethylpropyl)-2-hydroxybenzamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway is a promising target for the development of drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,2-dimethylpropyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-13-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMQTTSAODFXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358440
Record name N-(2,2-dimethylpropyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethylpropyl)-2-hydroxybenzamide

CAS RN

694450-22-1
Record name N-(2,2-dimethylpropyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.